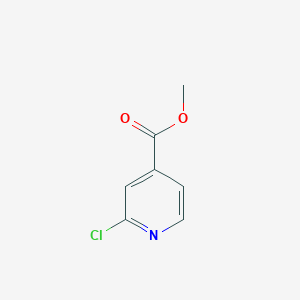

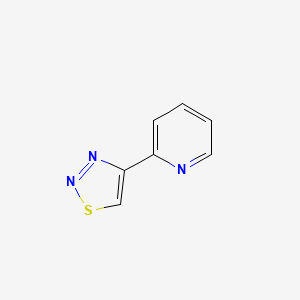

2-(4-1,2,3-Thiadiazolyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiadiazolo[3,4-c]pyridine as an Acceptor

Thiadiazolo[3,4-c]pyridine (PT) derivatives have been identified as novel electron acceptors with more electron-accepting ability and unique properties compared to benzothiadiazole (BT) analogs. A study explored PT-based donor-acceptor-type (D-A) conjugated polymer in electrochromics, resulting in a polymer with a lower bandgap and favorable redox activity and stability. The polymer displayed higher coloration efficiency, good optical memory, and very fast switching time, suggesting PT's potential in developing novel neutral green electrochromic polymers .

Synthesis and Electrochemical Properties

The synthesis of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines was achieved through the condensation of 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acid in the presence of phosphorus oxychloride. The synthesized compounds exhibited high ionization potentials and good affinity, as confirmed by IR, 1H NMR spectroscopies, elemental analysis, and electrochemical studies .

Molecular Structure Analysis

The crystal structure of a related compound, 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine, was determined using X-ray diffraction. The study provided insights into the intermolecular interactions within the crystal and investigated the electronic and geometric structure of the imine. Theoretical and experimental studies indicated potential applications in optoelectronics due to the modification of absorption spectra and reduction of the overheating process .

Dye-Sensitized Solar Cells

New [1,2,5]thiadiazolo[3,4-c]pyridine-containing organic dyes were designed and synthesized for use in dye-sensitized solar cells. These sensitizers showed significant changes in the absorption spectrum, suppressed charge recombination rate, and extended spectral response into the NIR region. The power conversion efficiency of one sensitizer reached 6.7%, demonstrating the potential of these compounds in solar cell applications .

Biological Properties

Compounds with a thiadiazole nucleus, including those fused to a pyridine-substituted triazole ring, are known for their biological properties such as antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of novel 3-(4-pyridinyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles was reported, with the potential for a variety of structural and biological activities .

Liquid Crystalline Properties

Bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles fused with aromatic and heteroaromatic rings are of interest for their liquid crystalline properties. A compound, 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, was synthesized and characterized, indicating potential applications in materials with liquid crystalline properties .

Antioxidant and Antimitotic Agent

Asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives were synthesized and evaluated for their antioxidant and antimitotic activities. The compounds showed good drug-like characteristics based on Lipinski's rule of five and potential for oral activity .

Muscarinic Receptor Binding and Antioxidant Properties

A series of 3-(thiadiazolyl)pyridine 1-oxide compounds were synthesized and evaluated for their potential muscarinic receptor binding and antioxidant properties. The study described the synthesis of compounds containing 1,2,5- and 1,2,4-thiadiazole moieties, highlighting their potential in medicinal chemistry .

Aplicaciones Científicas De Investigación

Antibacterial Activity

- Scientific Field: Medical and Pharmacological Research .

- Application Summary: 1,3,4-Thiadiazole molecules were synthesized and their antibacterial activity was screened for various bacteria strains .

- Methods of Application: The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .

- Results: The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

Medicinal Significance

- Scientific Field: Medicine, Pharmacology, and Pharmaceutics .

- Application Summary: The 1,2,3-thiadiazole moiety is significant in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities .

- Methods of Application: Various synthetic transformations and approaches are used to furnish 1,2,3-thiadiazole scaffolds .

- Results: The 1,2,3-thiadiazole hybrid structures showed myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activators .

Antimicrobial Agents

- Scientific Field: Medical and Pharmacological Research .

- Application Summary: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .

- Methods of Application: The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

- Results: The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

Anticancer Activity

- Scientific Field: Medical and Pharmacological Research .

- Application Summary: Pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives have various biological activities, including anticancer activity .

- Methods of Application: The starting 1- (3-cyano-4,6-dimethyl-2-oxopyridin-1 (2 H )-yl)-3-phenylthiourea was prepared and reacted with various hydrazonoyl halides .

- Results: All of the compounds showed remarkable anticancer activity against the cell line of human colon carcinoma (HTC-116) as well as hepatocellular carcinoma (HepG-2) compared with the Harmine as a reference under in vitro condition .

Antifungal and Antiviral Activities

- Scientific Field: Medical and Pharmacological Research .

- Application Summary: The 1,2,3-thiadiazole hybrid structures showed myriad biomedical activities such as antifungal and antiviral .

- Methods of Application: Various synthetic transformations and approaches are used to furnish 1,2,3-thiadiazole scaffolds .

- Results: The 1,2,3-thiadiazole hybrid structures showed significant antifungal and antiviral activities .

Insecticidal and Antiamoebic Activities

- Scientific Field: Medical and Pharmacological Research .

- Application Summary: The 1,2,3-thiadiazole hybrid structures showed myriad biomedical activities such as insecticidal and antiamoebic .

- Methods of Application: Various synthetic transformations and approaches are used to furnish 1,2,3-thiadiazole scaffolds .

- Results: The 1,2,3-thiadiazole hybrid structures showed significant insecticidal and antiamoebic activities .

Propiedades

IUPAC Name |

4-pyridin-2-ylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYISIZZTHPRSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372742 |

Source

|

| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-1,2,3-Thiadiazolyl)pyridine | |

CAS RN |

176037-42-6 |

Source

|

| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.